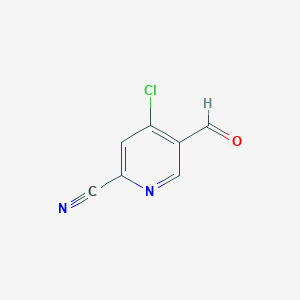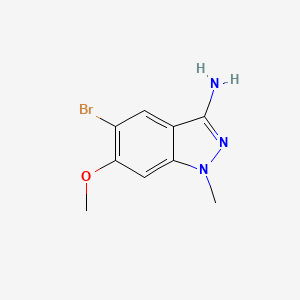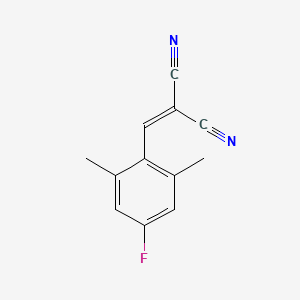
D-Leucine, 2-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is an organic compound with a chiral center, making it optically active This compound is a derivative of amino acids and is known for its unique structural properties, which include an amino group, a hydroxymethyl group, and a methyl group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the production of the desired enantiomer. One common method involves the use of chiral amines in a Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to yield the amino acid.
Another approach involves the asymmetric hydrogenation of α-keto acids using chiral catalysts. This method provides high enantioselectivity and yields the desired (S)-enantiomer of the amino acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid often employs biocatalytic processes using enzymes such as transaminases or amino acid dehydrogenases. These enzymes catalyze the conversion of precursor molecules into the desired amino acid with high specificity and efficiency. The use of biocatalysts is advantageous due to their mild reaction conditions, environmental friendliness, and ability to produce enantiomerically pure compounds.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: The major product is (S)-2-Amino-2-(carboxymethyl)-4-methylpentanoic acid.
Reduction: The major product is (S)-2-Amino-2-(hydroxymethyl)-4-methylpentane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug design.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-methylbutanoic acid: Similar structure but lacks the hydroxymethyl group.
(S)-2-Amino-2-methylbutanoic acid: Similar structure but lacks the hydroxymethyl group and has a different carbon chain length.
(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid: Similar structure but has a different position of the methyl group.
Uniqueness
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)/t7-/m0/s1 |
Clave InChI |
UKFHHTGBNYQWFD-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)C[C@](CO)(C(=O)O)N |
SMILES canónico |
CC(C)CC(CO)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


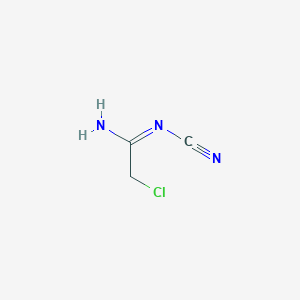
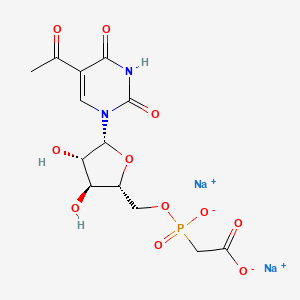


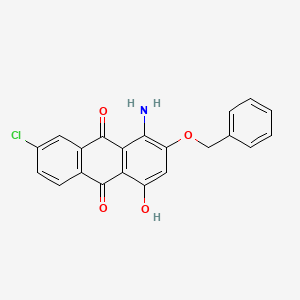
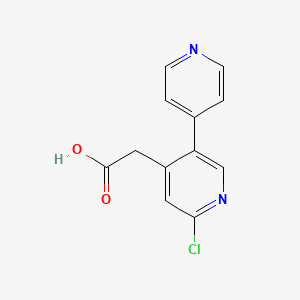
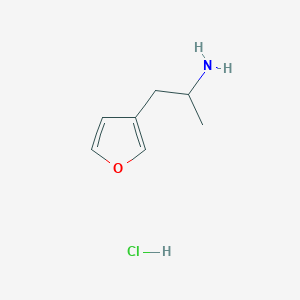
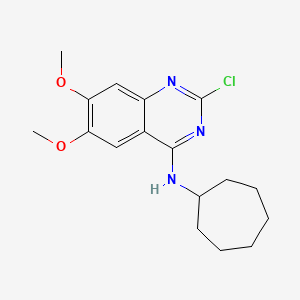

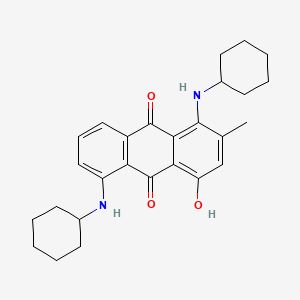
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
